

Navigating the Kinome: A Specificity Profile of the c-Abl Inhibitor Dasatinib

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Compound of Interest				
Compound Name:	c-ABL-IN-6			
Cat. No.:	B12389740	Get Quote		

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. While the fictitious compound "c-ABL-IN-6" was initially proposed for this analysis, public data for such an inhibitor is unavailable. Therefore, this guide will utilize the well-characterized, potent c-Abl inhibitor, Dasatinib, as a representative example to illustrate kinase specificity profiling. The data presented here will provide a framework for evaluating the selectivity of kinase inhibitors and understanding their potential on- and off-target effects.

Dasatinib is a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL). Its primary target is the BCR-ABL fusion protein, the hallmark of CML. However, like many kinase inhibitors, Dasatinib interacts with a broader range of kinases. This guide provides a detailed look at its specificity, drawing on publicly available data.

Kinase Inhibition Profile of Dasatinib

The following table summarizes the binding affinities of Dasatinib against a selection of kinases, including its primary target ABL1 and other notable on- and off-targets. The data is presented as the pKd, which is the negative logarithm of the dissociation constant (Kd). A higher pKd value indicates a stronger binding affinity. This data is derived from the DiscoverRx KINOMEscan® platform.



Kinase Target	Gene Symbol	pKd	Primary Target/Off- Target
ABL1	ABL1	>10	Primary Target
ABL2	ABL2	>10	Primary Target
SRC	SRC	>10	On-Target
LCK	LCK	>10	On-Target
YES1	YES1	>10	On-Target
FYN	FYN	>10	On-Target
KIT	KIT	9.8	On-Target
PDGFRB	PDGFRB	9.7	On-Target
EPHA2	EPHA2	9.6	Off-Target
DDR1	DDR1	9.5	Off-Target
ВТК	втк	9.4	On-Target
TEC	TEC	9.2	On-Target
CSK	CSK	8.8	Off-Target
p38α (MAPK14)	MAPK14	8.5	Off-Target
ZAK (MAP3K20)	MAP3K20	7.3	Off-Target
BMPR1B	BMPR1B	7.3	Off-Target

Experimental Protocols

The kinase specificity data presented was generated using the KINOMEscan® platform. This is a competitive binding assay that quantitatively measures the interaction of a test compound (e.g., Dasatinib) with a large panel of human kinases.

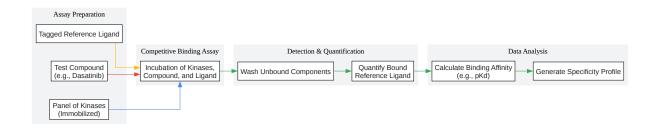
KINOMEscan® Experimental Protocol:



- Kinase-Phage Fusion: Kinases are expressed in a bacteriophage T7 system as fusions to a component of the phage coat.
- Immobilization: The kinase-tagged phages are immobilized on a solid support (e.g., beads).
- Competitive Binding: The test compound is incubated with the immobilized kinases in the presence of a known, tagged ligand that also binds to the kinase's active site.
- Quantification: The amount of the tagged ligand that remains bound to the kinase is quantified, typically using quantitative PCR (qPCR) to measure the amount of phage DNA.
- Data Analysis: The amount of bound tagged ligand is inversely proportional to the affinity of the test compound for the kinase. The results are often reported as the dissociation constant (Kd) or the percentage of control, which can be used to calculate the pKd.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of a kinase specificity profiling experiment like KINOMEscan®.



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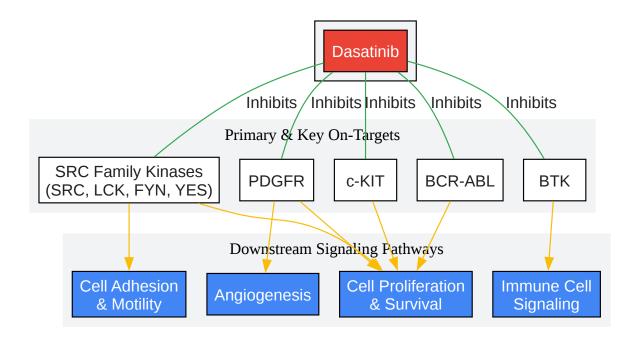
Caption: Workflow for KINOMEscan® profiling.





Signaling Pathway Inhibition by Dasatinib

Dasatinib's therapeutic effects and potential side effects are a direct result of its interaction with multiple signaling pathways. The diagram below illustrates some of the key pathways modulated by Dasatinib.



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Caption: Key signaling pathways inhibited by Dasatinib.

This guide provides a snapshot of the kinase specificity for Dasatinib, serving as a valuable resource for researchers interested in the selectivity of c-Abl inhibitors. The methodologies and data presentation formats can be applied to the evaluation of any kinase inhibitor, aiding in the prediction of therapeutic efficacy and potential off-target liabilities.

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